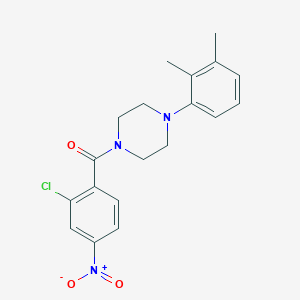
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine, also known as Fentanyl, is a synthetic opioid that is commonly used as a pain medication. It is considered to be one of the most potent opioids available, with a potency that is estimated to be 50-100 times greater than that of morphine. Fentanyl is classified as a Schedule II drug under the Controlled Substances Act due to its high potential for abuse and addiction.
Mécanisme D'action
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine works by binding to specific receptors in the brain and spinal cord, known as mu-opioid receptors. This binding activates a series of biochemical processes that ultimately result in the suppression of pain signals. N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine also has effects on other neurotransmitters, including dopamine and serotonin, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine can also produce a range of physiological and biochemical effects. These include respiratory depression, sedation, and euphoria. N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine can also cause nausea, vomiting, and constipation. In high doses, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine can be fatal due to respiratory depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has several advantages for use in laboratory experiments. It is highly potent, which means that small amounts can be used to produce significant effects. It is also relatively easy to administer, either through injection or transdermal patches. However, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's high potency also makes it difficult to control the dose, which can be a limitation in some experiments. Additionally, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's potential for abuse and addiction means that it must be handled with care in laboratory settings.
Orientations Futures
There are several areas of research that could benefit from further investigation into N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine. One potential area is the development of new formulations that could improve the drug's safety and efficacy. Another area of interest is the study of N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's effects on the immune system, which could have implications for the treatment of inflammatory diseases. Finally, more research is needed to better understand the mechanisms underlying N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's analgesic effects, which could lead to the development of new and more effective pain medications.
Méthodes De Synthèse
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is synthesized through a multistep process that involves the reaction of various chemicals, including piperidine, phenethyl bromide, and acetic anhydride. The process typically involves the use of specialized equipment and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has been the subject of numerous scientific studies, particularly in the field of pain management. It has been found to be highly effective in relieving both acute and chronic pain, and is often used in surgical settings and for the management of cancer pain. N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has also been investigated as a potential treatment for depression and anxiety.
Propriétés
IUPAC Name |
1-[4-[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-18(25)24-15-11-20(12-16-24)22(2)21-9-6-13-23(17-21)14-10-19-7-4-3-5-8-19/h3-5,7-8,20-21H,6,9-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGNUPJFKYMQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)



![3-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6044295.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)


![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044336.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6044337.png)

![N-(3,4-dimethoxyphenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6044349.png)